An In-depth Technical Guide to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: A Keystone Reagent in Medicinal Chemistry
An In-depth Technical Guide to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: A Keystone Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, a highly functionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. We will delve into its chemical properties, logical synthesis, reactivity, and critical applications, offering field-proven insights for its effective use in research and development.
Core Molecular Attributes and Physicochemical Properties
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride (CAS Number: 1269119-14-3) is a solid, reactive compound that serves as a versatile building block.[1] The presence of multiple reactive sites—two electrophilic chlorine atoms on the pyrimidine ring and a highly reactive acyl chloride—makes it a valuable intermediate for constructing diverse molecular architectures.
The fundamental properties of this reagent are summarized in the table below, providing at-a-glance information critical for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 257.52 g/mol | [1] |
| Molecular Formula | C₆H₃Cl₃N₂OS | [1] |
| CAS Number | 1269119-14-3 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 72-77 °C | [1] |
| InChI Key | MHZGWIOWCZZQNF-UHFFFAOYSA-N | [1] |
| SMILES | CSc1nc(Cl)c(C(Cl)=O)c(Cl)n1 | [1] |
Strategic Synthesis: A Multi-step Approach
The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is not a trivial one-pot reaction but rather a strategic sequence designed to build complexity on a core heterocyclic scaffold. The logic of the synthesis involves the initial formation of a stable pyrimidine ring, followed by targeted functionalization at the C-5 position, and finally, the activation of this functional group to the highly reactive carbonyl chloride.
A plausible and efficient synthetic pathway starts from the readily available thiobarbituric acid. This approach is favored due to the low cost and high availability of the starting material, ensuring a scalable and economical process.[2]
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Caption: Logical synthetic pathway to the target compound.
Step-by-Step Experimental Protocol (Conceptual)
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Synthesis of the Pyrimidine Core (Node C):
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Rationale: The initial steps focus on constructing the stable 4,6-dichloro-2-(methylthio)pyrimidine scaffold. This is a well-established route.[2]
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Protocol: Thiobarbituric acid is first methylated, typically using an agent like dimethyl sulfate (DMS), and then subjected to a cyclization reaction. The resulting 4,6-dihydroxy-2-(methylthio)pyrimidine is then chlorinated. A common and effective method for this di-chlorination is refluxing with phosphorus oxychloride (POCl₃), which efficiently replaces the hydroxyl groups with chlorine atoms.[3][4]
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Functionalization at the C-5 Position (Node D):
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Rationale: With the core scaffold in hand, the next strategic step is to introduce a carboxyl group at the C-5 position. This position is susceptible to electrophilic substitution. A Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group (-CHO), which is then oxidized to a carboxylic acid (-COOH) using a suitable oxidizing agent like potassium permanganate or chromic acid.
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Activation to the Carbonyl Chloride (Node E):
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Rationale: The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. This transformation is crucial as it primes the molecule for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is an excellent choice for this step because the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the final product.
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Protocol:
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To a solution of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid in an inert, anhydrous solvent (e.g., dichloromethane or toluene), a stoichiometric excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).
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The reaction mixture is typically heated to reflux and monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.
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Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, which can be used directly or purified by recrystallization.
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Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by three key sites, providing a toolkit for complex molecular synthesis. Understanding the chemoselectivity is paramount for its effective use.
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The Carbonyl Chloride (C-5): This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This reaction is the primary reason for the compound's utility as a synthetic building block.
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The Chloro Groups (C-4 and C-6): These positions are susceptible to nucleophilic aromatic substitution (SNAr). However, they are generally less reactive than the carbonyl chloride. This differential reactivity allows for sequential, controlled reactions. For example, an amine can be selectively acylated at the C-5 position under mild conditions, leaving the C-4 and C-6 chloro groups intact for subsequent modifications.
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The Methylthio Group (C-2): The sulfur atom can be oxidized to a sulfoxide or a sulfone. This oxidation significantly increases the electrophilicity of the C-2 position, making the sulfone an excellent leaving group for another SNAr reaction.
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Caption: Key reactive sites and potential transformations.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs. The title compound is a strategic intermediate for accessing novel pyrimidine-based therapeutics. Its utility is exemplified by its structural similarity to intermediates used in the synthesis of important drugs. For instance, the related compound, 4,6-dichloro-2-propylthiopyrimidine-5-amine, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[5]
The carbonyl chloride functional group allows for the facile introduction of various side chains, enabling the rapid generation of compound libraries for screening against biological targets such as kinases, proteases, and GPCRs. The dichloro-substitution pattern provides further opportunities for diversification or for tuning the electronic properties and metabolic stability of the final drug candidates.
Safety, Handling, and Storage
As a reactive acyl chloride, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride must be handled with appropriate precautions to ensure laboratory safety.
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Hazard Classification: The compound is classified as Skin Corrosion/Irritation, Category 1B , with the hazard statement H314: Causes severe skin burns and eye damage .[1]
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Handling:
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Always handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6]
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Avoid inhalation of dust and fumes.
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Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.[7]
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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The compound is moisture-sensitive due to the reactive carbonyl chloride. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid.
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Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
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Conclusion
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a high-value, multi-functional reagent that provides an efficient entry point to a wide range of complex, biologically relevant molecules. Its predictable, albeit differential, reactivity allows for controlled, sequential modifications, making it an ideal tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloro-5-formyl-pyrimidine.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride 97%.
- AccelaChem. (n.d.). 1269119-14-3, 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl Chloride.
- Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine 98%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine.
- Apollo Scientific. (2023). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
- ChemicalBook. (n.d.). 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9.
- AccelaChem. (n.d.). 919347-17-4, 5-[(Ethylamino)methyl]pyridine-3-boronic Acid Pinacol Ester.
- AccelaChem. (n.d.). 911010-88-3, Ethyl 5-Amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride 97%.
- Merck. (n.d.). 1269119-14-3.
Sources
- 1. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride 97 1269119-14-3 [sigmaaldrich.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
